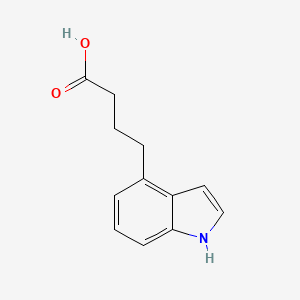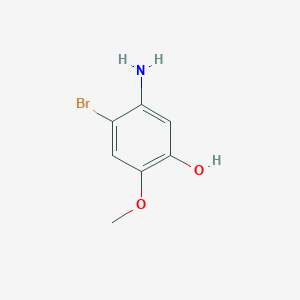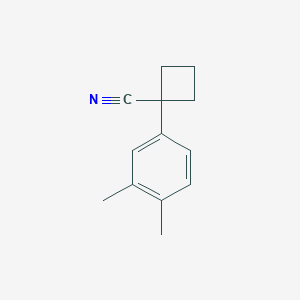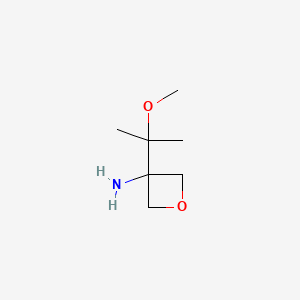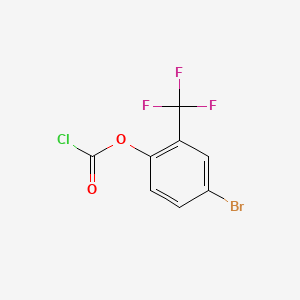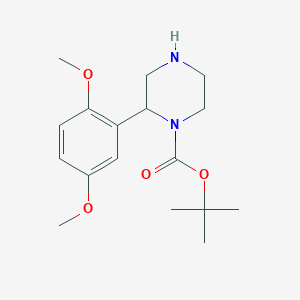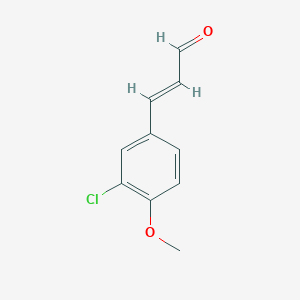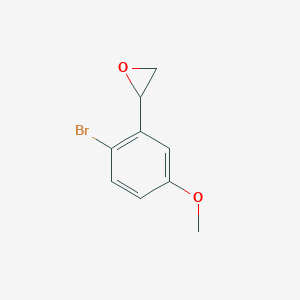
2-(2-Bromo-5-methoxy-phenyl)-oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-methoxyphenyl)oxirane is an organic compound that belongs to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-5-methoxyphenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-bromo-5-methoxyphenyl with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the oxirane ring.
Industrial Production Methods
While specific industrial production methods for 2-(2-bromo-5-methoxyphenyl)oxirane are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-5-methoxyphenyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Ring-Opening Reactions: Diols or other functionalized compounds.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents used.
Applications De Recherche Scientifique
2-(2-Bromo-5-methoxyphenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-bromo-5-methoxyphenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and potential biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloro-5-methoxyphenyl)oxirane
- 2-(2-Fluoro-5-methoxyphenyl)oxirane
- 2-(2-Iodo-5-methoxyphenyl)oxirane
Comparison
2-(2-Bromo-5-methoxyphenyl)oxirane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Propriétés
Formule moléculaire |
C9H9BrO2 |
|---|---|
Poids moléculaire |
229.07 g/mol |
Nom IUPAC |
2-(2-bromo-5-methoxyphenyl)oxirane |
InChI |
InChI=1S/C9H9BrO2/c1-11-6-2-3-8(10)7(4-6)9-5-12-9/h2-4,9H,5H2,1H3 |
Clé InChI |
QZCFIGNXRGXZQW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)C2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


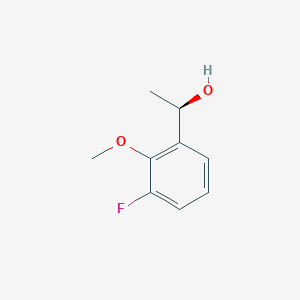
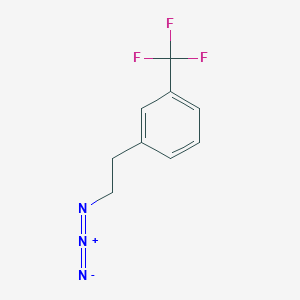
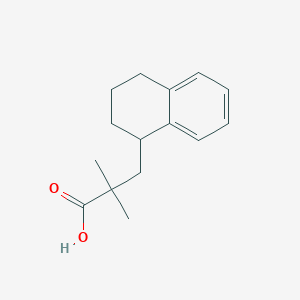
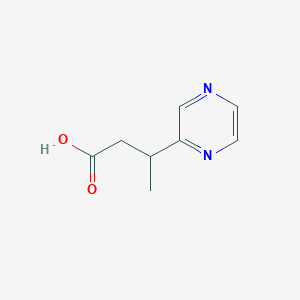
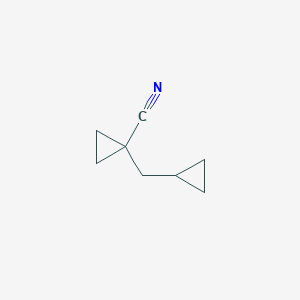
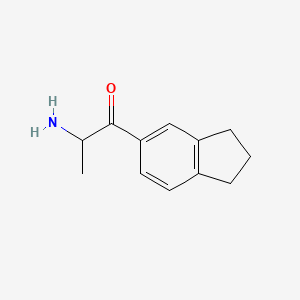
![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)
